![molecular formula C7H7ClN2 B1377441 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 53516-07-7](/img/structure/B1377441.png)
6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H7ClN2 . It is a derivative of the pyrrolo[2,3-b]pyridine scaffold, which has been identified as a novel scaffold for the development of potent inhibitors . This compound has shown potent activities against FGFR1, 2, and 3, making it an attractive strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 154.60 g/mol , a density of 1.154±0.06 g/cm3 , and a boiling point of 267.3±40.0 °C .
Applications De Recherche Scientifique
Thérapies anticancéreuses
6-chloro-7-azaindoline : ses dérivés se sont avérés prometteurs en tant qu'inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui est impliqué dans divers types de tumeurs . L'activation anormale des voies de signalisation du FGFR est associée à la progression et au développement de plusieurs cancers, notamment du sein, du poumon, de la prostate, de la vessie et du foie. Le ciblage des FGFR représente une stratégie attrayante pour la thérapie du cancer, et des composés comme la 6-chloro-7-azaindoline sont en cours de développement en tant qu'agents thérapeutiques potentiels.
Synthèse pharmaceutique
La structure principale de la 6-chloro-7-azaindoline est importante dans les produits pharmaceutiques et les produits naturels, trouvant de larges applications en chimie médicinale . De nouvelles méthodes en un seul pot pour synthétiser les azaindoles et les azaindolines ont été développées, qui peuvent être ensuite élaborées et fonctionnalisées, fournissant une plate-forme pour la création d'une variété de composés pharmaceutiques.
Évaluation biologique
Des recherches ont été menées sur la conception, la synthèse et l'évaluation biologique des dérivés de la 6-chloro-1H-pyrrolo[2,3-b]pyridine . Ces composés ont été évalués pour leurs activités inhibitrices contre diverses isoformes du FGFR, certaines montrant des activités puissantes qui pourraient conduire au développement de nouveaux traitements contre le cancer.
Propriétés analgésiques
Des études sur des dérivés de pyrrolopyridine apparentés ont indiqué des propriétés analgésiques potentielles . La modification des substituants sur la structure principale peut influencer ces propriétés, ouvrant la voie au développement de nouveaux médicaments contre la douleur.
Synthèse chimique
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine : est utilisée en synthèse chimique comme élément constitutif de molécules plus complexes . Sa réactivité et la présence d'un atome de chlore en font un intermédiaire polyvalent en synthèse organique.
Synthèse énantiosélective
L'introduction d'auxiliaires d'azaindoline, tels que la 7-aza-6-MeO-indoline, facilite la synthèse énantiosélective . Ceci est crucial pour créer des composés présentant une chiralité spécifique, ce qui est souvent requis pour l'activité biologique.
Découverte de médicaments
L'échafaudage d'azaindoline est représenté dans de nombreux produits naturels biologiquement actifs et dérivés synthétiques, produisant plusieurs agents thérapeutiques pour diverses maladies . Les propriétés biochimiques et biophysiques uniques des azaindoles ont conduit à de nouvelles méthodes synthétiques pour ces unités centrales, contribuant aux efforts de découverte de médicaments.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound’s ability to inhibit FGFRs suggests its potential as a therapeutic agent in conditions where FGFR activity is dysregulated, such as in certain cancers.
Cellular Effects
The effects of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. It has been observed to exert antiproliferative effects on cancer cell lines, particularly Hep3B cells . This compound influences cell signaling pathways by inhibiting FGFR4, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating those involved in apoptosis. These cellular effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through binding interactions with FGFRs. The compound forms hydrogen bonds with key residues in the FGFR binding pocket, leading to inhibition of receptor activity . This inhibition prevents the downstream signaling that promotes cell proliferation and survival. Additionally, the compound may interact with other biomolecules, such as human neutrophil elastase (HNE), further contributing to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have been studied over various time points. The compound demonstrates stability under standard storage conditions, maintaining its activity over extended periods . Long-term studies have shown that its antiproliferative effects on cancer cells persist, with sustained inhibition of FGFR activity and continued induction of apoptosis. Degradation products may form over time, potentially influencing its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine vary with dosage in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of optimizing dosage to balance therapeutic efficacy with safety.
Metabolic Pathways
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into target cells and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding sites, which can affect its localization and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific cellular compartments. Understanding these localization dynamics is essential for optimizing its therapeutic applications.
Propriétés
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBASFRHXGJCOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53516-07-7 | |
| Record name | 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Azaindole derivatives, particularly those structurally similar to 1,4-dihydropyridines, have shown potential pharmacological activities. For example, research indicates potential applications in the development of novel drugs due to their potential interaction with various biological targets. [] Furthermore, 6-amino derivatives of 5-azaindoline have been investigated for their pharmacological properties. []
A: One study describes a method for introducing substituents in the pyridine proton of 7-azaindoline. [] This suggests that researchers are exploring ways to modify the azaindole core to potentially enhance its pharmacological properties.
A: While the provided abstracts don't delve into specific SAR data, one study mentions the "synthesis and pharmacologic activity of 4-furyl-1,4-dihydropyridines," [] suggesting an interest in understanding how structural modifications, like the introduction of a furyl group, can influence biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)
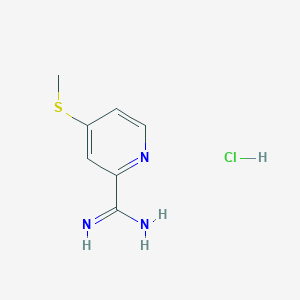
![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)
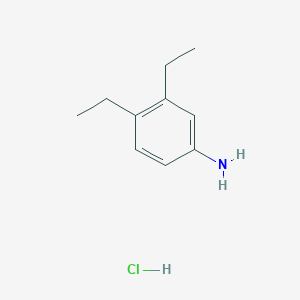
![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)
![ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1377367.png)
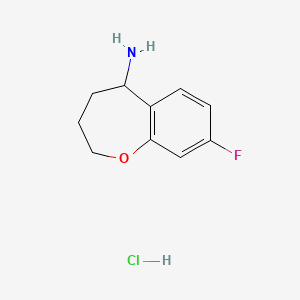
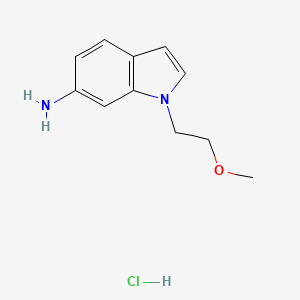
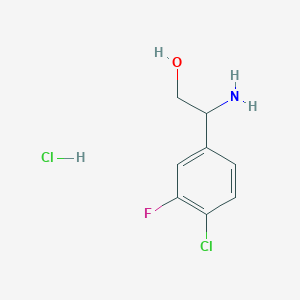
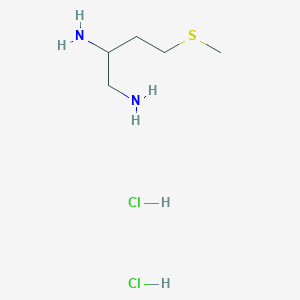


![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)
